Cas no 2227792-99-4 (rac-tert-butyl (3R,4S)-4-(2-methoxy-4-methylphenyl)pyrrolidine-3-carboxylate)

Technical Introduction: rac-tert-Butyl (3R,4S)-4-(2-methoxy-4-methylphenyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative with a tert-butyl ester group and a substituted phenyl ring. Its stereochemistry (3R,4S) and functional groups make it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The tert-butyl ester enhances stability and solubility, while the methoxy and methyl substituents on the phenyl ring offer opportunities for further functionalization. This compound is particularly useful in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators, due to its rigid pyrrolidine scaffold and tunable electronic properties. Its well-defined stereochemistry ensures consistency in chiral synthesis applications.
rac-tert-butyl (3R,4S)-4-(2-methoxy-4-methylphenyl)pyrrolidine-3-carboxylate structure
2227792-99-4 structure
Product Name:rac-tert-butyl (3R,4S)-4-(2-methoxy-4-methylphenyl)pyrrolidine-3-carboxylate
CAS No:2227792-99-4
MF:C17H25NO3
MW:291.385305166245
CID:5804335
PubChem ID:165504540
Update Time:2025-06-12

rac-tert-butyl (3R,4S)-4-(2-methoxy-4-methylphenyl)pyrrolidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-tert-butyl (3R,4S)-4-(2-methoxy-4-methylphenyl)pyrrolidine-3-carboxylate
    • EN300-1454692
    • 2227792-99-4
    • Inchi: 1S/C17H25NO3/c1-11-6-7-12(15(8-11)20-5)13-9-18-10-14(13)16(19)21-17(2,3)4/h6-8,13-14,18H,9-10H2,1-5H3/t13-,14+/m0/s1
    • InChI Key: WRQHDZMQOSVZQS-UONOGXRCSA-N
    • SMILES: O(C(C)(C)C)C([C@@H]1CNC[C@H]1C1C=CC(C)=CC=1OC)=O

Computed Properties

  • Exact Mass: 291.18344366g/mol
  • Monoisotopic Mass: 291.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 47.6Ų

rac-tert-butyl (3R,4S)-4-(2-methoxy-4-methylphenyl)pyrrolidine-3-carboxylate Pricemore >>

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Additional information on rac-tert-butyl (3R,4S)-4-(2-methoxy-4-methylphenyl)pyrrolidine-3-carboxylate

Introduction to Rac-Tert-butyl (3R,4S)-4-(2-methoxy-4-methylphenyl)pyrrolidine-3-carboxylate (CAS No. 2227792-99-4)

Rac-Tert-butyl (3R,4S)-4-(2-methoxy-4-methylphenyl)pyrrolidine-3-carboxylate, a compound with the CAS number 2227792-99-4, is a sophisticated molecular entity that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and investigation.

The molecular structure of this compound is characterized by a pyrrolidine core, which is a heterocyclic aromatic ring system that is frequently found in biologically active molecules. The presence of the tert-butyl group at the 3-position and the specific stereochemistry at the 3R and 4S positions contribute to its unique chemical and pharmacological properties. Additionally, the aromatic ring at the 4-position is substituted with a 2-methoxy-4-methylphenyl group, which further enhances its potential biological activity.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target various diseases, including neurological disorders, cancer, and inflammatory conditions. The compound Rac-Tert-butyl (3R,4S)-4-(2-methoxy-4-methylphenyl)pyrrolidine-3-carboxylate has been identified as a promising candidate for such applications due to its unique structural features and biological properties.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The pyrrolidine core provides a versatile platform for further chemical modification, allowing researchers to fine-tune its biological activity and optimize its pharmacokinetic properties. This flexibility has made it an attractive target for medicinal chemists who are seeking to develop new drugs with improved efficacy and reduced side effects.

Recent studies have demonstrated that compounds with similar structural motifs can exhibit a wide range of biological activities. For instance, pyrrolidine derivatives have been shown to interact with various enzymes and receptors in the body, leading to effects such as pain relief, anti-inflammatory action, and neuroprotection. The specific stereochemistry of Rac-Tert-butyl (3R,4S)-4-(2-methoxy-4-methylphenyl)pyrrolidine-3-carboxylate is believed to play a crucial role in determining its biological profile.

The presence of the tert-butyl group not only contributes to the steric hindrance around the molecule but also influences its solubility and metabolic stability. These factors are critical for determining how well a drug will be absorbed, distributed, metabolized, and excreted by the body. By carefully designing molecules like Rac-Tert-butyl (3R,4S)-4-(2-methoxy-4-methylphenyl)pyrrolidine-3-carboxylate, researchers can optimize these properties to enhance drug delivery and improve therapeutic outcomes.

The aromatic ring at the 4-position of this compound is substituted with a 2-methoxy-4-methylphenyl group, which has been shown to enhance binding affinity to certain biological targets. This substitution pattern is reminiscent of many known pharmacophores that have been successfully used in drug development. The methoxy and methyl groups provide additional points of interaction with biological molecules, potentially increasing the compound's effectiveness in modulating cellular processes.

In addition to its structural features, Rac-Tert-butyl (3R,4S)-4-(2-methoxy-4-methylphenyl)pyrrolidine-3-carboxylate has been studied for its potential role in various disease models. Preclinical studies have suggested that this compound may have therapeutic potential in conditions such as Alzheimer's disease, Parkinson's disease, and chronic pain syndromes. These findings are based on its ability to interact with key molecular targets involved in these disorders.

The stereochemistry of this compound is particularly noteworthy, as it has been shown to influence both its potency and selectivity. The (3R,4S) configuration is critical for ensuring optimal binding to biological targets while minimizing off-target effects. This level of precision in molecular design is essential for developing drugs that are both effective and safe.

Furthermore, the compound's solubility profile has been optimized through careful consideration of its molecular structure. Poor solubility can significantly hinder drug development efforts, as it affects formulation design and bioavailability. By incorporating hydrophilic groups such as hydroxymethyl or carboxylic acid functionalities into the molecule, researchers have been able to improve solubility while maintaining biological activity.

The synthesis of Rac-Tert-butyl (3R,4S)-4-(2-methoxy-4-methylphenyl)pyrrolidine-3-carboxylate represents a significant achievement in synthetic chemistry. The multi-step synthesis involves complex reactions that require precise control over reaction conditions and stereochemistry. Advances in synthetic methodologies have made it possible to produce this compound in high yield and purity, facilitating further research and development.

In conclusion, Rac-Tert-butyl (3R,4S)-4-(2-methoxy-4-methylphenyl)pyrrolidine-3-carboxylate (CAS No. 2227792-99-4) is a structurally complex and biologically active compound with significant therapeutic potential. Its unique combination of structural features and stereochemistry makes it an attractive candidate for further investigation in drug discovery. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of novel therapeutic agents for various diseases.

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